

A Technical Guide to the Crystalline Structure and Metallic Properties of Lutetium

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the elemental lanthanide, **Lutetium** (Lu). It details its fundamental physicochemical properties, focusing on its crystalline arrangement and resultant metallic characteristics. The information is compiled to serve as a foundational resource for professionals engaged in materials science, chemistry, and advanced drug development, where the unique properties of heavy elements are of interest.

Crystalline Structure of Lutetium

Lutetium, the last and smallest atom in the lanthanide series due to lanthanide contraction, is a dense, silvery-white metal.[1][2][3][4] At ambient temperature and pressure, it crystallizes in a Hexagonal Close-Packed (hcp) structure.[3][4][5][6] This monomorphic nature persists under standard conditions, contributing to its predictable physical properties.[5]

The hcp crystal structure is a common arrangement for metallic elements, characterized by a high degree of atomic packing efficiency. This structure directly influences many of **lutetium**'s key properties, including its high density, hardness, and melting point, which are the highest among all lanthanides.[3][4]

Table 1: Crystallographic Data of Lutetium



Parameter	Value	Citations	
Crystal System	Hexagonal	[3][4][5][6]	
Crystal Structure	Hexagonal Close-Packed (hcp)	[3][4][5][6]	
Space Group	P6 ₃ /mmc	[6]	
Space Group Number	194 [6]		
Lattice Constant 'a'	3.5052 Å (350.52 pm)	[4][5]	
Lattice Constant 'c'	5.5494 Å (554.94 pm)	[4][5]	
c/a Ratio	1.583		
Atomic Radius (empirical)	174 pm	[4]	
Density (solid)	9.841 g/cm ³	[1][3][4][7]	

Under high pressure, **lutetium** and its compounds can undergo structural phase transitions. For instance, **lutetium** hydrides exhibit a reversible transition from a trigonal to a cubic phase at approximately 11.5 GPa.[8] While pure **lutetium** is stable, its compounds like **lutetium** chalcogenides (LuS, LuSe, LuTe) are predicted to transition from a NaCl-type (B1) to a CsCl-type (B2) structure at pressures ranging from 10 to 60 GPa.[9][10]

Metallic Properties of Lutetium

Lutetium's electronic configuration ([Xe] 4f¹⁴ 5d¹ 6s²) results in its classification as a d-block element, where the 5d and 6s electrons are primarily involved in bonding, leading to its characteristic metallic and paramagnetic properties.[4]

- 2.1. Physical and Mechanical Properties **Lutetium** is the hardest and densest of the lanthanide metals, making it resistant to corrosion in dry air, though it may tarnish in moist conditions.[1][3] [4] It is also malleable and ductile.[2]
- 2.2. Thermal and Electrical Properties As a metal, **lutetium** is a conductor of heat and electricity. Its electrical resistivity follows a linear relationship with temperature, a typical characteristic of metals.[11]



2.3. Magnetic Properties **Lutetium** is paramagnetic from 0 K up to its melting point.[3][5] This property stems from its electronic structure. The magnetic susceptibility is notably independent of temperature between approximately 4 K and 300 K.[5] At extremely low temperatures (0.022 K) and high pressures (above 45 kilobars), it exhibits superconductivity.[5]

Table 2: Selected Metallic Properties of **Lutetium**

Property	Value	Conditions	Citations
Melting Point	1936 K (1663 °C)	Standard Pressure	[1][2][3][5]
Boiling Point	3675 K (3402 °C)	Standard Pressure	[1][4]
Thermal Conductivity	16.4 W/(m·K)	Room Temperature	[4][7][12]
Electrical Resistivity	582 nΩ·m	Room Temperature	[4][13]
Coefficient of Thermal Expansion	9.9 μm/(m⋅K)	Room Temperature	[4][7][12]
Magnetic Ordering	Paramagnetic	0 K to Melting Pt	[3][4][5]
Volume Magnetic Susceptibility	1.18 x 10 ⁻⁵ (SI)	Standard	[14]
Young's Modulus	69 GPa	-	[7]
Brinell Hardness	890 - 1300 MPa	-	[3][4]

Experimental Protocols

The determination of **lutetium**'s properties relies on established experimental techniques. Below are outlines of standard methodologies.

3.1. Determination of Crystal Structure via X-Ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystalline structure of materials.

 Principle: Based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are scattered by the electrons in the crystal lattice, and the resulting diffraction pattern is unique to the specific crystal structure. Bragg's Law (nλ = 2d sinθ)

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relates the wavelength of the X-rays (λ), the diffraction angle (θ), and the spacing between crystal lattice planes (d).

Methodology:

- Sample Preparation: A high-purity, powdered, or single-crystal **lutetium** sample is prepared. For powder diffraction, the sample is finely ground to ensure random orientation of the crystallites.
- Instrument Setup: The sample is mounted in a diffractometer. An X-ray source (e.g., Cu
 Kα) generates a beam of X-rays, which are collimated and directed onto the sample.
- Data Collection: The sample is rotated through a range of angles (2θ) while a detector records the intensity of the diffracted X-rays at each angle.
- Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) shows a series of peaks. The positions and intensities of these peaks are used to determine the crystal system, space group, and lattice parameters by comparing them to crystallographic databases or using indexing software.

3.2. Measurement of Electrical Resistivity via Four-Point Probe Method

The four-point probe technique is a standard method for measuring the electrical resistivity of a material, minimizing errors from contact resistance.

• Principle: A direct current (I) is passed through the two outer probes of a four-probe head, and the voltage (V) is measured across the two inner probes. By knowing the current, voltage, and the geometry of the sample and probes, the sheet resistance and subsequently the bulk resistivity (ρ) can be calculated.

Methodology:

- Sample Preparation: A thin, flat sample of **lutetium** with a uniform thickness is prepared.
 The surface should be clean and smooth.
- Probe Contact: A four-point probe head, with four equally spaced, co-linear tungsten carbide tips, is brought into contact with the sample surface.



- Measurement: A constant current source supplies current through the outer two probes. A
 high-impedance voltmeter measures the potential difference across the inner two probes.
- o Calculation: The resistivity (ρ) is calculated using the formula: $\rho = (V/I) * k$, where 'k' is a geometric correction factor that depends on the probe spacing, sample thickness, and lateral dimensions. For a semi-infinite thin sheet, this simplifies based on the Van der Pauw method.

Visualizations

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Caption: Workflow for the physicochemical characterization of **Lutetium**.

// Core Concept Core [label="**Lutetium**\n[Xe] 4f¹⁴ 5d¹ 6s²", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFF", fontsize=12];

// Structural Properties Struct [label="Hexagonal Close-Packed\n(hcp) Crystal Structure", fillcolor="#FBBC05", fontcolor="#202124"]; Packing [label="High Atomic\nPacking Efficiency", fillcolor="#F1F3F4", fontcolor="#202124"];

// Electronic Properties Elec [label="Metallic Bonding\n(Delocalized 5d/6s electrons)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paramag [label="Paramagnetism\n(Unpaired Electron Spins)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Resultant Metallic Properties Density [label="High Density", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hardness [label="High Hardness &\nMelting Point", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conduct [label="Electrical & Thermal\nConductivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MagSus [label="Positive Magnetic\nSusceptibility", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Core -> Struct [label="forms"]; Core -> Elec [label="enables"];

Struct -> Packing [label="results in"]; Packing -> Density [label="leads to"]; Packing -> Hardness [label="leads to"];



Elec -> Conduct [label="enables"]; Elec -> Paramag [label="results in"]; Paramag -> MagSus [label="defines"]; }

Caption: Relationship between **Lutetium**'s structure and its metallic properties.

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